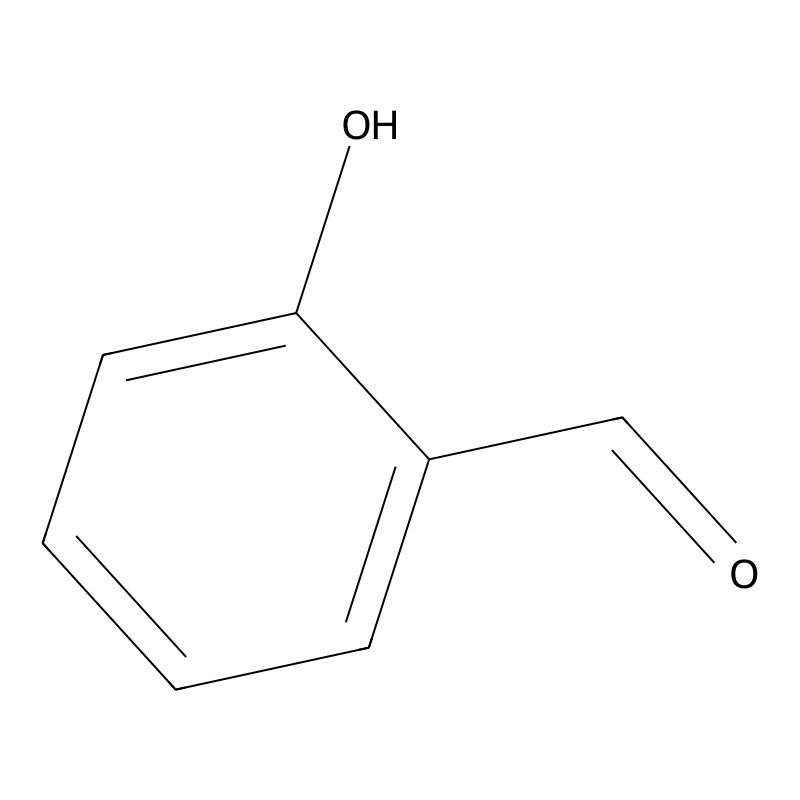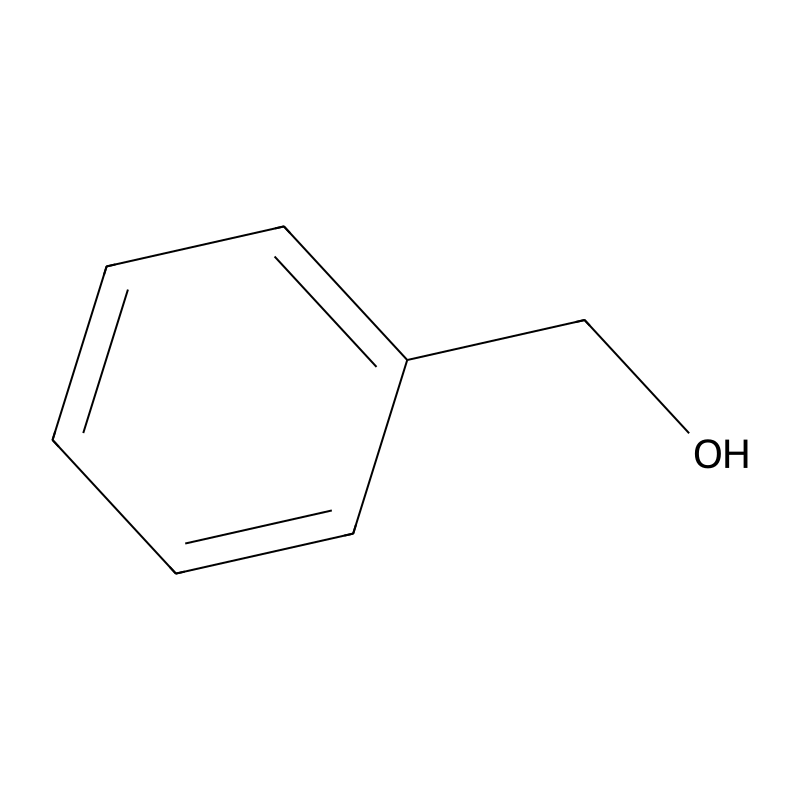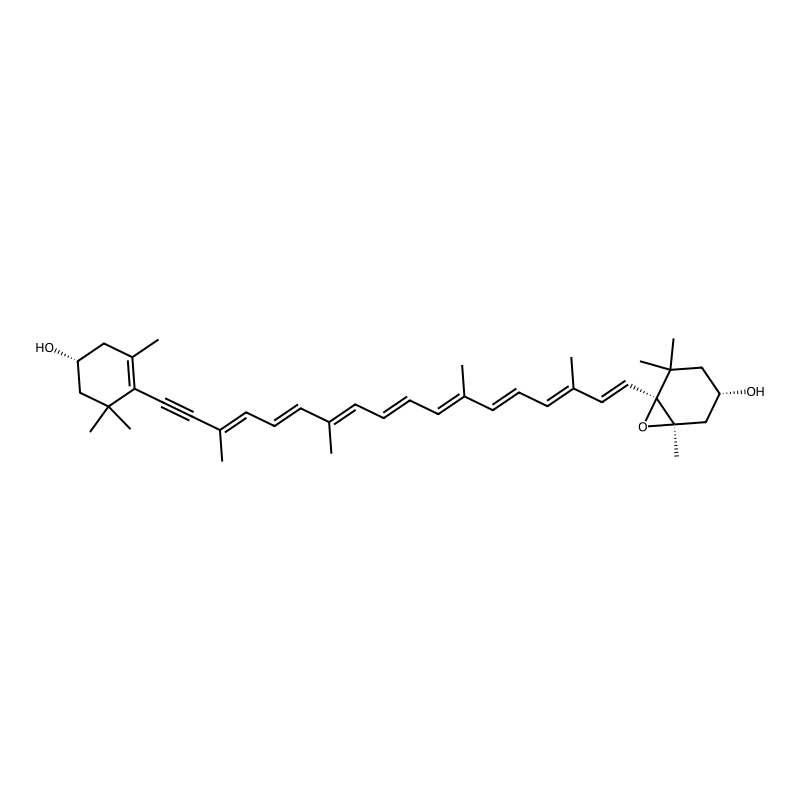Chromatography Standards
CAS No.:4773-96-0
Molecular Formula:C19H18O11
Molecular Weight:422.3 g/mol
Availability:
In Stock
CAS No.:90-02-8
Molecular Formula:C7H6O2
Molecular Weight:122.12 g/mol
Availability:
In Stock
CAS No.:100-51-6
Molecular Formula:C7H8O
C7H8O
C6H5CH2OH
C7H8O
C6H5CH2OH
Molecular Weight:108.14 g/mol
Availability:
In Stock
CAS No.:3087-16-9
Molecular Formula:C27H26N2NaO7S2
Molecular Weight:577.6 g/mol
Availability:
In Stock
CAS No.:112-49-2
Molecular Formula:C8H18O4
C8H18O4
CH3(OCH2CH2)3OCH3
C8H18O4
CH3(OCH2CH2)3OCH3
Molecular Weight:178.23 g/mol
Availability:
In Stock
CAS No.:18457-54-0
Molecular Formula:C40H54O3
Molecular Weight:582.9 g/mol
Availability:
In Stock





